3,4,5-trimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Overview
Description
3,4,5-trimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of three methoxy groups attached to a benzene ring, a carbamothioyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the following steps:
Formation of 3,4,5-trimethoxybenzoyl chloride: This intermediate is prepared by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride under reflux conditions.
Reaction with 4-methylpyridine-2-thiol: The 3,4,5-trimethoxybenzoyl chloride is then reacted with 4-methylpyridine-2-thiol in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbamothioyl group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase, which are critical for cancer cell survival and proliferation.
Pathways Involved: It affects pathways related to cell cycle regulation, apoptosis, and stress response, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide
- 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(2-(4-pyridinyl)ethyl)benzamide
Uniqueness
3,4,5-trimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide is unique due to the presence of the 4-methylpyridin-2-yl group, which imparts specific biological activities and enhances its potential as a therapeutic agent. The combination of methoxy groups and the pyridine ring contributes to its distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-5-6-18-14(7-10)19-17(25)20-16(21)11-8-12(22-2)15(24-4)13(9-11)23-3/h5-9H,1-4H3,(H2,18,19,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQJREUNKRICEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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